![molecular formula C24H28N6O2 B2620550 N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-45-1](/img/structure/B2620550.png)
N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound: interacts with its target, CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle and transcription processes regulated by CDK6, leading to anti-proliferative effects .
Biochemical Pathways
The inhibition of CDK6 by This compound affects the cell cycle and transcription pathways . The downstream effects of this disruption can lead to the cessation of cell proliferation, particularly in cancer cells .
Result of Action
The result of the action of This compound is the inhibition of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells . This is due to the compound’s inhibitory effect on CDK6 .
Biologische Aktivität
N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant studies, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is C23H26N6O2, with a molecular weight of 418.5 g/mol. The compound features a fused bicyclic structure that incorporates both pyrazole and pyrimidine rings, with ethoxy and methoxy substituents that may enhance its solubility and biological activity.
Table 1: Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C23H26N6O2 |
Molecular Weight | 418.5 g/mol |
Structure | Pyrazolo[3,4-d]pyrimidine |
Substituents | Ethoxyphenyl, Ethoxypropyl |
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, exhibit significant biological activities primarily through their interaction with specific molecular targets such as kinases involved in cancer signaling pathways. These interactions often lead to modulation of enzyme activity and subsequent therapeutic effects.
Anti-Cancer Activity
Recent studies have demonstrated the anti-proliferative effects of this compound against various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 (lung cancer) and HCT116 (colon cancer) cells with notable potency.
Case Study: In Vitro Analysis
In a study assessing the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives:
- Compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M.
- Flow cytometric analyses revealed that compound 12b significantly induced apoptosis and arrested the cell cycle at S and G2/M phases, demonstrating its potential as an effective anti-cancer agent .
Table 2: Anti-Cancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
12b | A549 | 8.21 | EGFR inhibition |
12b | HCT116 | 19.56 | Apoptosis induction |
N4-(...) | Various | TBD | Kinase inhibition, cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been employed to explore how this compound interacts with its target proteins. These studies provide insights into binding affinities and modes that are critical for understanding its therapeutic potential.
Findings from Docking Studies
The docking results suggest that the compound binds effectively to the active site of EGFR, mimicking ATP binding due to its structural similarity. This competitive inhibition is crucial for its anti-cancer activity.
Eigenschaften
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-3-31-16-8-15-25-24-28-22(27-18-11-13-20(14-12-18)32-4-2)21-17-26-30(23(21)29-24)19-9-6-5-7-10-19/h5-7,9-14,17H,3-4,8,15-16H2,1-2H3,(H2,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYGJMWAZPRJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.